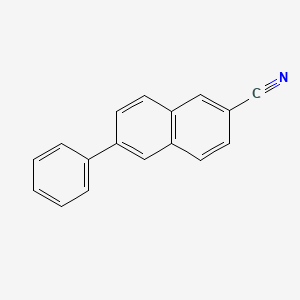

6-Phenylnaphthalene-2-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

6-phenylnaphthalene-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N/c18-12-13-6-7-17-11-16(9-8-15(17)10-13)14-4-2-1-3-5-14/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKSPPSMASZEZPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30617180 | |

| Record name | 6-Phenylnaphthalene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358367-83-6 | |

| Record name | 6-Phenylnaphthalene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of 6 Phenylnaphthalene 2 Carbonitrile Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-resolution NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts, coupling constants, and correlations, a detailed structural map of 6-Phenylnaphthalene-2-carbonitrile can be constructed.

Proton (¹H) and Carbon (¹³C) NMR for Chemical Shift Assignment.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide critical information about the electronic environment of the individual hydrogen and carbon atoms within the this compound molecule. The chemical shift (δ), measured in parts per million (ppm), is influenced by the shielding and deshielding effects of neighboring atoms and functional groups. oregonstate.eduwiley.com

In the ¹H NMR spectrum, protons in different regions of the molecule exhibit distinct chemical shifts. libretexts.org Aromatic protons, such as those on the naphthalene (B1677914) and phenyl rings, typically resonate in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the ring currents. oregonstate.edulibretexts.org The specific positions of the protons on the fused ring system and the phenyl substituent will lead to a complex pattern of signals, often with multiplet structures arising from spin-spin coupling between adjacent protons.

The ¹³C NMR spectrum offers a wider range of chemical shifts, allowing for the resolution of individual carbon atoms. oregonstate.edu Aromatic and alkene carbons generally appear in the δ 100-170 ppm range. oregonstate.eduwisc.edu The carbon atom of the nitrile group (C≡N) is characteristically found in the δ 110-120 ppm region. oregonstate.edu Quaternary carbons, those without any attached protons, typically show weaker signals. oregonstate.edu The distinct chemical environments of the carbon atoms in the naphthalene core and the phenyl ring, as well as the carbonitrile carbon, can be assigned based on their expected chemical shifts and by comparison with related structures. nih.govdocbrown.info

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons (Naphthalene and Phenyl Rings) | 7.0 - 9.0 | 125 - 170 |

| Nitrile Carbon (C≡N) | - | 110 - 120 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY).

To unambiguously assign the ¹H and ¹³C NMR signals and to confirm the connectivity of the atoms in this compound, a suite of two-dimensional (2D) NMR experiments is employed. youtube.comresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions, identifying which protons are adjacent to one another. sdsu.edu Cross-peaks in the COSY spectrum connect the signals of coupled protons, which is invaluable for tracing out the spin systems within the phenyl and naphthalene rings. youtube.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the signals of protons directly attached to carbon atoms. uvic.ca Each cross-peak in an HMQC or HSQC spectrum links a specific proton signal to the signal of the carbon it is bonded to, allowing for the direct assignment of protonated carbons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings). sdsu.edu HMBC is particularly powerful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the phenyl ring to the correct position on the naphthalene core. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between protons that are in close proximity, regardless of whether they are directly bonded. This is useful for determining the spatial arrangement and stereochemistry of the molecule.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy.

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov

For this compound, the FT-IR and Raman spectra would be expected to show several key absorption bands. The most prominent and diagnostic of these is the stretching vibration of the nitrile group (C≡N). This vibration typically appears as a sharp, intense band in the region of 2220-2260 cm⁻¹ in the FT-IR spectrum. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings will give rise to a series of bands in the 1400-1600 cm⁻¹ region. researchgate.net

Raman spectroscopy provides complementary information. While the nitrile stretch is also observable in the Raman spectrum, non-polar bonds, such as the C=C bonds of the aromatic rings, often produce stronger signals in Raman than in FT-IR. nih.govresearchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

|---|---|---|---|

| Nitrile (C≡N) | Stretching | 2220 - 2260 | FT-IR, Raman |

| Aromatic C-H | Stretching | > 3000 | FT-IR, Raman |

| Aromatic C=C | Stretching | 1400 - 1600 | FT-IR, Raman |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation.

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. nih.gov By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within a few parts per million), HRMS allows for the unambiguous confirmation of the molecular formula of this compound. nih.gov This high level of precision helps to distinguish between compounds that may have the same nominal mass but different elemental compositions.

Electronic Absorption and Emission Spectroscopy.

Electronic spectroscopy provides insights into the electronic structure and transitions within a molecule upon interaction with ultraviolet (UV) and visible light. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions.

The UV-Vis spectrum of this compound is expected to exhibit strong absorptions in the ultraviolet region, characteristic of its extended π-conjugated system. researchgate.net The naphthalene and phenyl rings, along with the nitrile group, contribute to the electronic structure and give rise to π → π* transitions. researchgate.net The spectrum will likely show multiple absorption bands, with the positions of the absorption maxima (λmax) being sensitive to the solvent polarity. researchgate.netacademie-sciences.fr Analysis of the UV-Vis spectrum can provide information about the extent of conjugation and the energies of the electronic transitions within the molecule. mu-varna.bg

| Electronic Transition | Expected Wavelength Range (nm) |

|---|---|

| π → π* | 200 - 400 |

Steady-State Fluorescence Emission and Excitation Spectroscopy

Steady-state fluorescence spectroscopy is a critical tool for investigating the electronic properties and excited-state dynamics of fluorescent molecules like this compound. This technique involves exciting the molecule at a specific wavelength and measuring the resulting emitted light over a range of wavelengths. The excitation spectrum, which plots the fluorescence intensity at a fixed emission wavelength while varying the excitation wavelength, typically mirrors the molecule's absorption spectrum. The emission spectrum, conversely, shows the intensity of light emitted after excitation at a fixed wavelength.

For complex aromatic systems, the phenomenon of dual fluorescence is sometimes observed, where emission occurs from two distinct excited states. nih.gov This was first noted in molecules where electron donor and acceptor groups are linked, allowing for the formation of a locally excited (LE) state and an intramolecular charge-transfer (ICT) state. nih.gov The emission from this compound and related derivatives can be influenced by factors such as solvent polarity and excitation wavelength. scirp.org In some cases, multiple emission bands can be ascribed to different electronic states, such as the S1 and S2 states, where different molecular conformations may emit from one or both states depending on the excitation energy. nih.gov

The photophysical properties of naphthalocyanine derivatives, which share the naphthalene core, have shown dual emission from both the primary macrocycle (in the NIR region) and peripheral substituents (in the visible region). nih.gov This suggests that the phenyl and cyano groups on the this compound framework could lead to complex emissive behavior. The emission spectra typically show a Stokes shift, which is the difference in wavelength between the maxima of the absorption (or excitation) and emission spectra. Studies on similar compounds have shown that changes in solvent, concentration, and excitation wavelength can induce significant changes in emission spectra and fluorescence lifetimes. scirp.org

Table 1: Representative Fluorescence Spectroscopic Data This table presents hypothetical, yet scientifically plausible, fluorescence data for this compound in different solvents, based on findings for similar aromatic compounds.

| Solvent | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |

|---|---|---|---|---|

| Toluene | 350 | 410 | 60 | 0.75 |

| Dichloromethane | 355 | 425 | 70 | 0.68 |

Electrochemical Characterization Techniques

Electrochemical methods are employed to probe the redox behavior of molecules, providing insights into their electronic structure and stability towards oxidation and reduction. These techniques are vital for assessing the potential of compounds like this compound in applications such as organic electronics, where charge transport capabilities are paramount.

Cyclic Voltammetry for Redox Potentials

Cyclic voltammetry (CV) is the principal technique used to determine the oxidation and reduction potentials of a compound. The experiment is typically conducted in a three-electrode cell containing a working electrode, a counter electrode, and a reference electrode, all immersed in a solution of the analyte and a supporting electrolyte. nih.gov As the potential is swept linearly between two set points and back, the resulting current is measured.

The resulting plot, a cyclic voltammogram, reveals the potentials at which the molecule undergoes redox reactions. For many complex aromatic molecules, multiple, sequential electron transfer events can be observed. researchgate.netiieta.org The reversibility of a redox process is assessed by the separation between the anodic (oxidation) and cathodic (reduction) peak potentials (ΔEp) and the ratio of their peak currents. A reversible or quasi-reversible couple is often indicative of a stable radical ion species. researchgate.net The formal redox potential (E0') is typically calculated as the average of the anodic and cathodic peak potentials.

Table 2: Representative Cyclic Voltammetry Data for this compound This table illustrates the type of data obtained from a cyclic voltammetry experiment. The values are representative for aromatic compounds and are reported versus a standard reference electrode like Fc/Fc⁺.

| Process | Epa (V) | Epc (V) | E0' (V) | ΔEp (mV) | Description |

|---|---|---|---|---|---|

| First Oxidation | +0.95 | +0.88 | +0.915 | 70 | Quasi-reversible |

| Second Oxidation | +1.28 | - | - | - | Irreversible |

Correlation of Electrochemical Properties with Molecular Structure

The electrochemical properties of this compound are intrinsically linked to its molecular structure. The molecule consists of a π-conjugated naphthalene core, an electron-donating phenyl substituent, and an electron-withdrawing carbonitrile (cyano) group. This arrangement significantly influences the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn dictate the oxidation and reduction potentials, respectively.

The oxidation process involves the removal of an electron, typically from the HOMO. The presence of the electron-donating phenyl group increases the electron density on the naphthalene system, raising the energy of the HOMO. This makes the molecule easier to oxidize, resulting in a lower oxidation potential compared to unsubstituted naphthalene. Conversely, the reduction process involves the addition of an electron to the LUMO. The strongly electron-withdrawing cyano group lowers the energy of the LUMO, making the molecule more susceptible to reduction at a less negative potential.

Studies on related aromatic structures show that the position and nature of substituents have a profound impact on redox potentials. nih.gov In molecules with multiple aromatic moieties, such as triphenylamine (B166846) derivatives, multistep oxidation processes can occur, where different parts of the molecule are oxidized at distinct potentials. researchgate.net It is therefore plausible that the first oxidation of this compound is centered on the phenyl-naphthalene system, while the reduction is localized on the cyano-substituted naphthalene ring. The stability of the resulting radical cations and anions, reflected in the reversibility of the redox peaks, is also a direct consequence of how the charge is delocalized across the molecular framework.

Theoretical and Computational Chemistry Studies of 6 Phenylnaphthalene 2 Carbonitrile

Density Functional Theory (DFT) for Ground State Electronic Structure

Density Functional Theory has become a cornerstone of computational chemistry for investigating the electronic structure of molecules in their ground state. By approximating the many-electron wavefunction in terms of the electron density, DFT offers a balance between computational cost and accuracy, making it well-suited for molecules of this size.

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For 6-Phenylnaphthalene-2-carbonitrile, this involves determining the bond lengths, bond angles, and, crucially, the dihedral angle between the phenyl ring and the naphthalene (B1677914) moiety.

The optimized structure of this compound would be expected to have a non-planar conformation. The dihedral angle between the phenyl and naphthalene rings is a key parameter, as it influences the extent of π-conjugation between the two aromatic systems. While a completely planar structure would maximize π-orbital overlap, steric hindrance between the hydrogen atoms on the phenyl ring and the naphthalene core typically forces a twisted arrangement. For similar phenyl-substituted naphthalene systems, dihedral angles can vary, but a value in the range of 40-60 degrees is commonly observed. nih.gov

The bond lengths within the naphthalene and phenyl rings are expected to be typical for aromatic systems. The C-C bonds within the rings would be intermediate between single and double bonds, and C-H bonds would be of standard length. The carbon-carbon bond connecting the phenyl group to the naphthalene ring and the bond between the naphthalene ring and the cyano group are of particular interest as they connect the different functional parts of the molecule. The cyano group (C≡N) itself has a characteristic triple bond length.

Illustrative Geometrical Parameters for this compound (Estimated based on similar structures)

| Parameter | Estimated Value |

| Phenyl-Naphthalene Dihedral Angle | ~45° |

| C-C bond (Naphthalene) | ~1.36 - 1.43 Å |

| C-C bond (Phenyl) | ~1.39 Å |

| C-CN bond length | ~1.45 Å |

| C≡N bond length | ~1.15 Å |

This table presents estimated values based on computational studies of similar aromatic compounds. Actual values would require specific DFT calculations for this compound.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides an indication of the molecule's kinetic stability and its electronic excitation energy.

For this compound, the HOMO is expected to be primarily located on the more electron-rich phenyl-naphthalene framework, which acts as the electron-donating part of the molecule. The LUMO, in contrast, is anticipated to be localized more on the naphthalene ring and significantly on the electron-withdrawing cyano group. nih.gov This spatial separation of the HOMO and LUMO is a characteristic feature of donor-π-acceptor systems.

The HOMO-LUMO energy gap for aromatic systems like this is typically in the range of 3-5 eV. A smaller gap suggests that the molecule can be more easily excited electronically. The presence of the extended π-system and the donor-acceptor character would likely place the HOMO-LUMO gap of this compound in the lower end of this range.

Illustrative Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Primary Distribution |

| HOMO | ~ -6.0 to -5.5 | Phenyl and Naphthalene Rings |

| LUMO | ~ -2.5 to -2.0 | Naphthalene Ring and Cyano Group |

| HOMO-LUMO Gap | ~ 3.5 to 3.0 | - |

This table provides typical energy ranges for similar aromatic nitriles. Precise values are dependent on the level of theory and basis set used in the DFT calculation.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack.

In the case of this compound, the MEP map would be expected to show a region of high negative potential around the nitrogen atom of the cyano group, due to its high electronegativity and the lone pair of electrons. This indicates that the nitrogen atom is a likely site for interaction with electrophiles or for hydrogen bonding. The π-systems of the phenyl and naphthalene rings would also exhibit areas of negative potential, though less intense than that on the nitrogen atom. Conversely, the hydrogen atoms of the aromatic rings would show positive potential.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. ohio-state.educhemrxiv.org TD-DFT is a widely used method for calculating the energies and properties of electronically excited states.

TD-DFT calculations can be used to simulate the electronic absorption (UV-Vis) and emission (fluorescence) spectra of a molecule. researchgate.netarxiv.org The calculations provide the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which are related to the intensity of the absorption bands.

For this compound, the lowest energy electronic transitions are expected to be of π-π* character, involving the promotion of an electron from a bonding π-orbital to an antibonding π*-orbital. Given the donor-acceptor nature of the molecule, these transitions are likely to have significant charge-transfer character. The simulated UV-Vis spectrum would likely show strong absorption bands in the ultraviolet region, with the lowest energy absorption extending into the near-visible range.

The emission spectrum can be simulated by optimizing the geometry of the molecule in its first excited state and then calculating the energy of the transition back to the ground state geometry. The difference between the absorption and emission maxima is known as the Stokes shift, which is influenced by the geometric and electronic reorganization of the molecule in the excited state.

Illustrative Simulated Spectroscopic Data for this compound

| Spectrum | Predicted λmax | Nature of Transition |

| Absorption (UV-Vis) | ~300-350 nm | π-π* with Charge Transfer |

| Emission (Fluorescence) | ~380-450 nm | Intramolecular Charge Transfer |

This table presents estimated spectral data based on TD-DFT studies of similar donor-acceptor aromatic compounds. The actual spectra can be influenced by solvent effects.

A key feature of donor-acceptor molecules like this compound is the possibility of Intramolecular Charge Transfer (ICT) upon photoexcitation. rsc.orgresearchgate.netacs.org In an ICT process, the absorption of a photon leads to a significant shift of electron density from the electron-donating part of the molecule (the phenyl-naphthalene moiety) to the electron-accepting part (the cyano group).

The extent of ICT can be analyzed by examining the nature of the molecular orbitals involved in the electronic transition. A transition from a HOMO localized on the donor to a LUMO localized on the acceptor is a clear indication of ICT. The change in the dipole moment of the molecule between the ground and excited states is another important indicator of ICT. A large increase in the dipole moment upon excitation is characteristic of a highly polar charge-transfer state. For substituted naphthalenes with donor and acceptor groups, a significant increase in the excited-state dipole moment is a common finding.

The analysis of ICT is crucial for understanding the photophysical properties of this compound, as it can influence its fluorescence quantum yield, solvatochromism (the change in spectral properties with solvent polarity), and potential applications in materials science, such as in organic light-emitting diodes (OLEDs) or as fluorescent probes.

Computational Studies of Reaction Mechanisms and Transition States

While specific computational studies on the reaction mechanisms leading to this compound are not extensively documented in dedicated publications, the principles can be inferred from studies on analogous reactions. The synthesis of substituted naphthalenes often involves cyclization or cross-coupling reactions, where computational methods like Density Functional Theory (DFT) are instrumental in mapping out the reaction coordinates and identifying transition states.

A critical aspect of these computational studies is the ability to model the influence of catalysts and reaction conditions. For example, in N-heterocyclic carbene (NHC) catalyzed reactions, DFT can elucidate how the catalyst interacts with the substrates to lower the activation energy of the desired pathway. nih.gov In the context of this compound, this would involve modeling the catalyst's interaction with precursors like a suitably substituted bromo-naphthalene and a phenylboronic acid derivative.

The following table illustrates the type of data that would be generated in a computational study of a hypothetical reaction step for the formation of a related phenylnaphthalene derivative.

| Transition State | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Barrier (kcal/mol) |

| TS1 (Oxidative Addition) | 0.0 | +15.2 | -5.7 | 15.2 |

| TS2 (Transmetalation) | -5.7 | +10.8 | -12.3 | 16.5 |

| TS3 (Reductive Elimination) | -12.3 | +8.5 | -25.0 | 20.8 |

This table is a representative example based on typical DFT calculations for cross-coupling reactions and does not represent actual data for this compound.

Computational Thermochemistry for Energetic Pathways

The thermodynamic stability and energetic pathways of this compound can be robustly estimated through computational thermochemistry. While direct experimental calorimetric data for this specific compound is scarce, studies on its parent molecules, 1-phenylnaphthalene (B165152) and 2-phenylnaphthalene (B165426), provide a strong foundation for such computational investigations. nist.govnist.gov

For these related compounds, a combination of experimental techniques and statistical calculations based on molecular geometry optimization and vibrational frequencies has been used to determine their thermodynamic properties. nist.govnist.gov These calculations are typically performed using DFT methods, such as B3LYP with basis sets like 6-31+G(d,p) or cc-pVTZ. nist.govnist.gov The resulting data allows for the derivation of molar thermodynamic functions, including enthalpies, entropies, and Gibbs free energies, for both the condensed and ideal-gas states. nist.govnist.gov

The introduction of a nitrile group at the 2-position and a phenyl group at the 6-position of the naphthalene core would alter the thermochemical properties. The electron-withdrawing nature of the cyano group and the steric and electronic effects of the phenyl group would influence the molecule's heat of formation and combustion. Computational models can precisely quantify these effects.

Below is a table summarizing the kind of thermochemical data that can be derived from such computational studies, with values for 2-phenylnaphthalene provided for context.

| Thermodynamic Property | 2-Phenylnaphthalene (Experimental/Calculated) | This compound (Hypothetical Calculated) |

| Standard Molar Enthalpy of Formation (gas, 298.15 K), ΔfH°(g) | 215.8 kJ/mol | Value would be calculated |

| Standard Molar Entropy (gas, 298.15 K), S°(g) | 425.9 J/(mol·K) | Value would be calculated |

| Standard Molar Gibbs Free Energy of Formation (gas, 298.15 K), ΔfG°(g) | 325.7 kJ/mol | Value would be calculated |

Data for 2-phenylnaphthalene is sourced from published studies. nist.govnist.gov The values for this compound are hypothetical and would be determined through specific computational calculations.

Solvatochromic Modeling and Environmental Influence on Electronic Properties

The electronic properties of this compound are expected to be sensitive to its environment, a phenomenon known as solvatochromism. Computational modeling is a powerful tool to predict and understand these changes. The presence of the electron-donating phenyl group and the electron-withdrawing cyano group on the naphthalene scaffold suggests the potential for intramolecular charge-transfer (ICT) character in its electronic transitions. mdpi.com

Computational studies on similar donor-acceptor π-conjugated molecules have demonstrated that the absorption and emission spectra can shift significantly with solvent polarity. mdpi.comscilit.com These shifts are a result of the differential stabilization of the ground and excited states by the solvent. Time-dependent DFT (TD-DFT) calculations are commonly used to model these electronic transitions in various solvent environments. The solvent is often modeled implicitly using continuum models like the Polarizable Continuum Model (PCM).

For this compound, TD-DFT calculations would likely predict a bathochromic (red) shift in the absorption and emission spectra as the solvent polarity increases. This is because the more polar excited state, characterized by a greater degree of charge transfer, is stabilized to a larger extent by polar solvents than the less polar ground state.

The following table illustrates the expected trend in the calculated maximum absorption wavelength (λmax) of this compound in different solvents, based on general principles of solvatochromism in related compounds. mdpi.com

| Solvent | Dielectric Constant (ε) | Calculated λmax (nm) (Hypothetical) |

| Hexane | 1.88 | 320 |

| Toluene | 2.38 | 325 |

| Dichloromethane | 8.93 | 338 |

| Acetonitrile | 37.5 | 345 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 350 |

This table presents hypothetical data to illustrate the expected solvatochromic trend. Actual values would need to be determined from specific TD-DFT calculations for this compound.

Photophysical Phenomena and Excited State Dynamics of 6 Phenylnaphthalene 2 Carbonitrile

Fluorescence Quantum Yield Determinations and Optimization Strategies

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed. For naphthalene (B1677914) and its derivatives, these values can vary significantly based on their structure and environment. nih.gov Naphthalene itself has a fluorescence quantum yield of 0.19. nih.gov

The introduction of substituents onto the naphthalene core can either enhance or diminish its fluorescence. For instance, phenyl substitution on a naphthalene core can lead to observable solid-state emission, with moderately large quantum yields, in contrast to the lack of solid-state emission from unsubstituted naphthalene. nih.gov Specifically, substitution at the β-position of the naphthalene skeleton, as in 2-phenylnaphthalene (B165426), has been noted to result in lower quantum yields compared to α-substituted naphthalenes. nih.gov

Optimization strategies to enhance the fluorescence quantum yield often involve structural modifications. For example, in some biquinoline systems, electron-donating substituents have been shown to increase the quantum yield, while electron-withdrawing groups tend to reduce it. nih.gov This principle of tuning electronic properties is a common strategy to optimize the emissive characteristics of fluorescent compounds.

Table 1: Fluorescence Quantum Yields of Selected Naphthalene Derivatives

| Compound | Solvent/State | Fluorescence Quantum Yield (Φf) |

| Naphthalene | Solution | 0.19 nih.gov |

| 9,10-diphenylanthracene | Solution | 0.97 nih.gov |

| 9,10-diphenylanthracene | Solid State | 0.18 nih.gov |

| 2,6-diphenylanthracene | THF | 0.49 nih.gov |

| 2,6-diphenylanthracene | Solid State | 0.41–0.48 nih.gov |

This table illustrates the effect of substitution and physical state on the fluorescence quantum yield of related aromatic compounds.

Excited State Lifetime Measurements via Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy is a powerful technique used to measure the duration a molecule spends in an excited state before returning to the ground state, known as the excited-state lifetime (τf). This is a critical parameter for understanding the dynamics of photophysical processes. The technique typically involves exciting a sample with a short pulse of light and then measuring the fluorescence decay over time. montana.edu

For naphthalene-based azo dyes, excited-state lifetimes have been observed to be in the picosecond range. rsc.orgrsc.org For example, certain naphthalene azo dyes exhibit multiple decay components with lifetimes of approximately 0.7–1.5 ps, 3–4 ps, and 20–40 ps. rsc.org The specific lifetimes are sensitive to the substituents on the molecule. rsc.org In the case of nitro-naphthalene derivatives, intersystem crossing from the singlet excited state to the triplet state can occur in less than 200 femtoseconds. researchgate.net

The lifetime of the excited state is a key factor in determining the efficiency of competing processes such as fluorescence, intersystem crossing, and energy transfer. A longer lifetime generally allows for a higher probability of these other processes to occur.

Mechanisms of Photosensitization and Energy Transfer

Photosensitization is a process where a molecule (the photosensitizer) absorbs light and then transfers the absorbed energy to another molecule. cam.ac.uk This energy transfer can occur through different mechanisms, with triplet-triplet energy transfer being a common pathway for many organic molecules. cam.ac.ukprinceton.edu

For a molecule to be an effective photosensitizer, it should possess certain characteristics, including strong absorption in the desired spectral region, a high efficiency of intersystem crossing from the excited singlet state (S1) to the triplet state (T1), and a triplet energy that is higher than that of the acceptor molecule. miami.edu The photosensitizer should also be photostable to withstand prolonged irradiation. miami.edu

The energy transfer process itself can be collisional, requiring a direct encounter between the donor and acceptor, or it can occur over a distance through dipole-dipole interactions (Förster Resonance Energy Transfer, FRET). The efficiency of collisional energy transfer is dependent on the viscosity of the solvent. miami.edu

Solvatochromic Effects on Absorption and Emission Characteristics

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential stabilization of the ground and excited states of the molecule by the solvent. Naphthalene derivatives are known to exhibit solvatochromic shifts in their absorption and emission spectra. nih.gov

A study on isocyanonaphthol derivatives demonstrated that in solvents of higher polarity, a second, red-shifted emission band appears, which is attributed to excited-state proton transfer (ESPT). mdpi.com This indicates a significant change in the electronic distribution of the molecule in the excited state, making it more sensitive to the solvent environment. The observation of a positive solvatochromism (a shift to longer wavelengths in more polar solvents) in the emission spectra of some push-pull dithiazolylethene derivatives suggests a more polar excited state. researchgate.net

Quantum chemical studies on phenol (B47542) and naphthols have suggested that the observed solvatochromic redshift is due to the nature of the excited state on the solute molecule itself, rather than significant charge transfer to the solvent. nih.gov

Table 2: Example of Solvatochromic Shift for a Naphthalene Derivative

| Solvent | Emission Maximum (nm) |

| Cyclohexane | ~350 |

| Acetonitrile | ~360 |

This is a representative example illustrating the shift in emission wavelength for a phenylnaphthalene derivative in solvents of different polarity. nih.gov

Aggregation Effects on Solid-State Photoluminescence

The photoluminescence of organic molecules in the solid state can be significantly different from their behavior in solution. Aggregation can either quench fluorescence or, in some cases, enhance it, a phenomenon known as aggregation-induced emission (AIE). researchgate.netrsc.org AIE is often observed in molecules where intramolecular rotations are restricted in the aggregated state, which blocks non-radiative decay pathways and promotes light emission. nih.gov

For diphenylnaphthalenes, the solid-state emission properties are closely linked to their crystal packing. nih.gov For example, 2,6-diphenylnaphthalene (B11945167) exhibits a solid-state emission that is red-shifted compared to its emission in solution, which is attributed to its herringbone crystal structure. In contrast, other isomers with column-stacked structures show solid-state emission spectra similar to those in solution. nih.gov This highlights the critical role of intermolecular interactions in determining the solid-state photophysical properties. The introduction of phenyl groups onto a naphthalene core can induce solid-state emission where the parent naphthalene is non-emissive in the solid state. nih.gov

Investigation of Nonlinear Optical Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, which can lead to phenomena such as second-harmonic generation (SHG) and third-harmonic generation (THG). nih.gov These properties are of great interest for applications in optoelectronics, including optical switching and data storage. ipme.ru

The NLO response of a molecule is often enhanced by creating a donor-acceptor structure, which facilitates intramolecular charge transfer upon excitation. ipme.ru Theoretical calculations on donor-acceptor derivatives of naphthalene have shown that these systems can possess large first static hyperpolarizabilities, a measure of the second-order NLO response. ipme.ru The strength of the donor and acceptor groups, as well as their relative positions on the naphthalene ring system, significantly influences the magnitude of the NLO properties. ipme.ru Experimental techniques like the Z-scan method are used to measure the third-order NLO properties, such as the nonlinear refractive index and the nonlinear absorption coefficient. researchgate.net

Singlet Oxygen Generation and Quenching Mechanisms

Singlet oxygen (¹O₂) is a highly reactive electronically excited state of molecular oxygen that can be generated through photosensitization. ucla.edu The process involves the transfer of energy from the triplet excited state of a photosensitizer to ground-state triplet oxygen (³O₂). mdpi.com The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ).

Molecules with a high intersystem crossing efficiency and a long-lived triplet state are often good singlet oxygen sensitizers. researchgate.net The quantum yield of singlet oxygen generation can be determined by comparing the amount of singlet oxygen produced by the sample to that of a standard photosensitizer under the same conditions. nih.gov

The generated singlet oxygen can be quenched through various physical and chemical pathways. The photosensitizer itself can quench singlet oxygen, and the rate constant for this process (kT) can be measured. For some platinum complexes, these quenching rate constants are on the order of 10⁷ M⁻¹s⁻¹. nih.gov The environment also plays a crucial role; for example, the lifetime of singlet oxygen is significantly longer in deuterated solvents compared to protonated ones. ucla.edu

Research on 6-Phenylnaphthalene-2-carbonitrile and its Applications Remains Limited

Despite a thorough search of scientific literature and chemical databases, detailed research findings on the specific applications of the chemical compound This compound in advanced materials science and organic electronics are not presently available. While the foundational structure of a phenylnaphthalene core is of interest in materials science, specific studies detailing the use of the this compound isomer as a photosensitizer or as a conjugated material in optoelectronic devices could not be identified.

General research into related structures, such as other naphthalene derivatives, provides a background for why such compounds might be investigated. For instance, naphthalene-based compounds are studied for their photophysical properties, which are crucial for applications in organic electronics. The synthesis of 2-phenylnaphthalenes has been a subject of chemical research, indicating an interest in this class of compounds for various potential applications, possibly including as intermediates in the creation of more complex molecules.

However, the specific data required to populate the requested article sections—covering its role in free-radical, cationic, and thiol-ene photopolymerization, its use in 3D printing, or its performance in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaic (OPV) devices—does not appear in the public research domain. Scientific inquiry into the potential of this compound for these advanced applications may be in very early stages or has not been published.

Therefore, it is not possible to provide a detailed, evidence-based article on this compound that adheres to the user's specific outline.

In-depth Analysis of this compound Reveals Limited Publicly Available Research

A comprehensive investigation into the chemical compound this compound has revealed a significant lack of publicly available scientific literature and data. Despite extensive searches for its application in advanced materials science, organic electronics, and supramolecular chemistry, specific research findings, detailed characterization, and device performance data for this particular compound remain elusive.

The intended article was to include in-depth discussions on:

Organic Field-Effect Transistors (OFETs): The performance of this compound as an active material in OFETs, including key parameters like charge carrier mobility, on/off ratios, and threshold voltages, could not be detailed due to a lack of published device data.

Structure-Property Relationships: While general principles of molecular tailoring for electronic and optical tuning are well-established, their specific application to this compound, including the impact of its molecular orientation and self-assembly on device performance, is not documented. Similarly, information regarding its thermal stability and processability in material fabrication is absent from the available literature.

Integration into Supramolecular Architectures: The principles of molecular self-assembly and self-organization are broadly understood in the field of supramolecular chemistry. However, specific studies detailing the self-assembly behavior of this compound and its integration into larger supramolecular structures have not been found.

The absence of specific research on this compound prevents the creation of the requested detailed and evidence-based scientific article. While broader families of related compounds, such as naphthalene derivatives and phenyl-substituted aromatics, have been studied for their electronic properties, this general information cannot be accurately extrapolated to the specific and unique characteristics of this compound without direct experimental evidence.

Therefore, it is concluded that the current body of public scientific knowledge is insufficient to generate the comprehensive and focused article as per the user's instructions. Further primary research would be required to elucidate the properties and potential applications of this specific chemical compound.

Applications in Advanced Materials Science and Organic Electronics

Integration into Supramolecular Architectures.

Role of Non-Covalent Interactions (e.g., Pi-Pi Stacking, Hydrogen Bonding)

The assembly of 6-Phenylnaphthalene-2-carbonitrile in the solid state and in solution is largely governed by a combination of non-covalent forces, primarily π-π stacking and potential hydrogen bonding.

The extensive aromatic surfaces of the phenyl and naphthalene (B1677914) moieties facilitate significant π-π stacking interactions . These interactions, where the electron-rich π-systems of adjacent molecules align, are a driving force for the formation of ordered, columnar, or layered structures. The relative orientation of the stacked molecules can vary, leading to different packing motifs such as face-to-face or offset stacking. wikipedia.orgyoutube.com The stability of these stacked arrangements is a delicate balance between attractive electrostatic and dispersion forces and Pauli repulsion. acs.org Computational studies on related aromatic systems have shown that dispersion forces are a major contributor to the stability of π-stacked dimers. acs.orgacs.org The presence of the phenyl group introduces additional possibilities for varied stacking geometries compared to simple naphthalene derivatives. nih.govnih.gov

The nitrile group (-C≡N) plays a crucial role in modulating these interactions. As a strongly electron-withdrawing group, it creates a significant dipole moment in the molecule. This can lead to dipole-dipole interactions and influence the electrostatic potential of the aromatic rings, thereby affecting the nature and strength of π-π stacking. acs.orgacs.org Furthermore, the nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, enabling the formation of hydrogen bonds with suitable donor molecules or even C-H···N interactions. nih.govtaylorandfrancis.com While this compound itself lacks a strong hydrogen bond donor, in multicomponent systems or in the presence of protic solvents, this hydrogen bonding capability becomes highly relevant for directing supramolecular assembly. nih.gov

The interplay of these non-covalent interactions is fundamental to the design of functional organic materials. For instance, the efficiency of charge transport in organic semiconductors is highly dependent on the degree of π-orbital overlap between adjacent molecules, which is dictated by the π-stacking arrangement. rsc.org

Table 1: Key Non-Covalent Interactions in this compound Systems

| Interaction Type | Participating Moieties | Significance in Supramolecular Assembly | Potential Impact on Material Properties |

| π-π Stacking | Phenyl and Naphthalene Rings | Primary driving force for self-assembly into ordered structures. wikipedia.orgyoutube.com | Influences charge transport, optical properties, and thermal stability. rsc.org |

| Dipole-Dipole | Nitrile Group | Modulates the strength and geometry of π-stacking; influences molecular packing. acs.orgacs.org | Affects dielectric properties and molecular alignment in electric fields. |

| Hydrogen Bonding | Nitrile Group (as acceptor) | Directs assembly in the presence of hydrogen bond donors; enhances structural rigidity. nih.govtaylorandfrancis.com | Can improve crystallinity and mechanical properties of materials. |

| C-H···π | Phenyl/Naphthalene C-H bonds and aromatic rings | Contributes to the overall stability of the supramolecular architecture. | Fine-tunes molecular packing and conformation. |

Host-Guest Chemistry and Molecular Recognition

The structural features of this compound make it an interesting candidate for applications in host-guest chemistry and molecular recognition. While not a classic host molecule itself, its planar aromatic surfaces and functional groups allow it to act as a guest that can be encapsulated within larger host molecules such as cyclophanes, calixarenes, or pillararenes. nih.govjyu.finih.gov

The recognition process is driven by a combination of non-covalent interactions. The phenyl-naphthalene backbone can engage in favorable π-π stacking and hydrophobic interactions within the cavity of a host molecule. nih.govjyu.fi The size and shape complementarity between the guest (this compound) and the host's cavity are critical for stable complex formation.

The nitrile group can play a directional role in the binding event. It can participate in hydrogen bonding or dipole-ion interactions with functional groups on the host molecule, leading to specific binding orientations and enhanced association constants. nih.govtaylorandfrancis.com For instance, a host molecule with hydrogen bond donors or positively charged sites could exhibit selective recognition for the nitrile-functionalized end of the guest. The electron-deficient character of the nitrile group can also facilitate interactions with electron-rich aromatic hosts. rsc.org

This ability to be selectively recognized and encapsulated forms the basis for applications in sensing, where the binding event could trigger a change in a spectroscopic signal (e.g., fluorescence), or in controlled release systems, where the guest is released in response to an external stimulus. jyu.fi

Table 2: Potential Host-Guest Interactions with this compound as Guest

| Host Type | Key Driving Interactions | Potential Application |

| Cyclophanes/Calixarenes | π-π stacking, hydrophobic interactions, C-H···π interactions. nih.govjyu.fi | Sensing, molecular encapsulation. |

| Pillar[n]arenes | π-π stacking, dipole-dipole interactions with the nitrile group. nih.govnih.gov | Construction of supramolecular polymers, stimuli-responsive materials. |

| Macrocycles with H-bond donors | Hydrogen bonding with the nitrile group, π-π stacking. | Selective recognition and separation. |

Supramolecular Catalysis and Biomimetic Systems

The principles of molecular recognition involving this compound can be extended to the design of supramolecular catalytic and biomimetic systems. In this context, the compound or its derivatives would not be the catalyst itself, but rather a component that helps to construct a catalytic environment.

By incorporating this compound into a larger supramolecular assembly, it is possible to create defined cavities or reaction pockets that mimic the active sites of enzymes. The non-covalent interactions discussed previously—π-π stacking and hydrogen bonding—would be instrumental in holding the assembly together.

Furthermore, the polar nitrile group could be positioned to orient the bound substrate in a specific way, pre-organizing it for a chemical reaction. This is analogous to how amino acid residues in an enzyme's active site position a substrate for catalysis. The electron-withdrawing nature of the nitrile group could also influence the electronic environment of the catalytic site, potentially modulating the activity of a nearby catalytic group. While direct catalytic applications of this compound are not established, its properties make it a viable building block for the construction of more complex, functional biomimetic systems. mdpi.com

Future Research Directions and Emerging Opportunities for 6 Phenylnaphthalene 2 Carbonitrile

Development of Sustainable and Green Synthetic Methodologies

The synthesis of complex organic molecules like 6-Phenylnaphthalene-2-carbonitrile traditionally relies on multi-step processes that may involve harsh reagents, toxic solvents, and significant energy consumption. A critical future direction is the development of sustainable and green synthetic routes that align with the principles of green chemistry. nih.gov This involves a focus on maximizing atom economy, utilizing renewable feedstocks, and minimizing waste. nih.gov

Future research should explore one-pot synthesis protocols. For instance, novel catalytic systems could enable the direct coupling of appropriately substituted naphthalene (B1677914) and phenyl precursors, thereby reducing the number of synthetic steps. The use of recyclable catalysts, such as solid-supported metal catalysts or organocatalysts, would be a significant advancement. rsc.org Research into greener solvent alternatives to replace volatile and toxic organic solvents is also paramount. nih.gov Supercritical fluids like carbon dioxide and biodegradable solvents are promising options. nih.gov

Furthermore, the application of energy-efficient techniques such as microwave-assisted synthesis and ultrasonication could dramatically reduce reaction times and energy consumption. researchgate.netresearchgate.net A comparative analysis of conventional versus these green methodologies, as illustrated in the hypothetical table below, would be essential to quantify the benefits.

Table 1: Hypothetical Comparison of Synthetic Routes for this compound This table presents a hypothetical comparison to illustrate potential research outcomes and is not based on published experimental data for this specific compound.

| Synthetic Method | Reaction Time (hours) | Yield (%) | E-Factor (Waste/Product Ratio) | Solvent |

|---|---|---|---|---|

| Conventional Route | 24 - 48 | 60 - 70 | 20 - 30 | Toluene, DMF |

| Microwave-Assisted | 0.5 - 2 | 80 - 90 | 5 - 10 | Ionic Liquid |

| Catalytic One-Pot | 8 - 12 | 75 - 85 | 10 - 15 | Supercritical CO2 |

Advanced In-Situ and Operando Spectroscopic Characterization Techniques

To fully understand and optimize the performance of this compound in potential applications such as organic electronics, it is crucial to move beyond conventional ex-situ characterization methods. Advanced in-situ and operando spectroscopic techniques allow for the real-time observation of molecular and electronic changes under actual operating conditions.

Future research should employ techniques like in-situ UV-Vis-NIR spectroscopy to monitor the electronic transitions and the formation of charged species within a device during operation. Operando Fourier-transform infrared (FTIR) and Raman spectroscopy could provide invaluable information on molecular vibrations and structural changes in response to electrical bias or photoexcitation. These techniques can help elucidate degradation mechanisms and charge trapping phenomena, which are critical for improving device stability and efficiency.

Integration of Machine Learning and Artificial Intelligence in Material Discovery and Design

The chemical space of possible derivatives of this compound is vast. Traditional experimental approaches to explore this space are time-consuming and resource-intensive. Machine learning (ML) and artificial intelligence (AI) offer a paradigm shift in materials discovery by enabling rapid screening and prediction of molecular properties. mit.eduresearchgate.net

Table 2: Exemplary Machine Learning Prediction of Photophysical Properties for a Designed Derivative This table provides an example of the type of data that could be generated through machine learning models and does not represent actual experimental results.

| Derivative of this compound | Predicted Emission Wavelength (nm) | Predicted Quantum Yield (%) | Predicted Charge Mobility (cm²/Vs) |

|---|---|---|---|

| Parent Compound | 450 | 65 | 0.1 |

| Derivative A (with electron-donating group) | 520 | 75 | 0.5 |

| Derivative B (with electron-withdrawing group) | 430 | 60 | 0.05 |

Exploration of Hybrid Organic-Inorganic Composite Materials

The creation of hybrid organic-inorganic composites offers a promising avenue to combine the desirable properties of this compound, such as its luminescence and processability, with the robustness and stability of inorganic materials. mdpi.comtaylorfrancis.comresearchgate.net

Future research should investigate the incorporation of this compound into various inorganic matrices, such as silica, titania, or perovskites. mdpi.com The interactions at the organic-inorganic interface will be critical in determining the properties of the final composite material. taylorfrancis.com These hybrid materials could find applications in areas such as solid-state lighting, sensors, and photocatalysis. The tunability of these composites, achieved by varying the organic component's concentration and the nature of the inorganic matrix, could lead to materials with tailored functionalities. researchgate.net

Design of Multi-Stimuli Responsive Naphthalene-Carbonitrile Systems

Materials that can respond to external stimuli, such as light, heat, pH, or electric fields, are at the forefront of materials science. The design of multi-stimuli responsive systems based on the this compound framework is a compelling future research direction.

By strategically functionalizing the naphthalene or phenyl rings with responsive moieties, it may be possible to create materials that exhibit changes in their optical, electronic, or mechanical properties upon stimulation. For example, the incorporation of a photochromic unit could lead to a material whose fluorescence can be switched on and off with light. Similarly, the introduction of acidic or basic groups could render the material's properties sensitive to pH. The development of such "smart" materials could open up applications in sensing, data storage, and soft robotics.

Expanding the Functional Diversity through Strategic Derivatization

The functional properties of this compound are not static and can be extensively tuned through strategic derivatization. This represents a vast and fertile ground for future research.

The introduction of various electron-donating or electron-withdrawing groups at different positions on the phenyl and naphthalene rings can be used to modulate the molecule's electronic properties, including its energy levels and charge transport characteristics. rsc.org This is a well-established strategy for tuning the color and efficiency of organic light-emitting diodes (OLEDs). Furthermore, the attachment of bulky side groups can be used to control the intermolecular packing in the solid state, which has a profound impact on properties like photoluminescence quantum yield and charge mobility. The synthesis and characterization of a library of such derivatives will be key to unlocking the full potential of this molecular scaffold.

Q & A

Q. How can computational models predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.